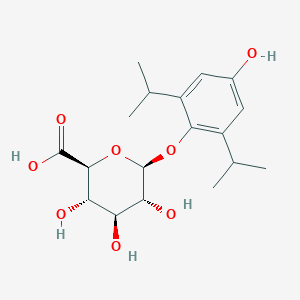
4-羟基丙泊酚 1-O-β-D-葡萄糖醛酸苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxypropofol 1-O-b-D-glucuronide is a metabolite of propofol, a widely used intravenous anesthetic agent. This compound is found in human urine and is formed through the glucuronidation of 4-hydroxypropofol. It has been detected using chromatography and UV spectroscopy and is known for its radical scavenging activity .
科学研究应用
4-Hydroxypropofol 1-O-b-D-glucuronide has several applications in scientific research:
Analytical Reagent: Used for the validation of analytical methods in chromatography and UV spectroscopy.
Radical Scavenging Activity: Studied for its antioxidant properties and potential therapeutic applications.
Cytotoxic and Anti-inflammatory Effects: Analyzed for its effects on cultured cells, showing promising results.
Pharmacokinetics: Used in studies to understand the metabolism and clearance of propofol in the human body.
生化分析
Biochemical Properties
4-Hydroxypropofol 1-O-b-D-glucuronide is linked with glucuronidation by the uridine diphosphate glucuronosyltransferases . It has been shown to have radical scavenging activity .
Cellular Effects
This compound has been analyzed for its cytotoxic and anti-inflammatory effects on the cytosol of cultured cells, with promising results .
Molecular Mechanism
The molecular mechanism of 4-Hydroxypropofol 1-O-b-D-glucuronide is associated with its parent compound, propofol. Propofol is a phenol derivative that is suggested to modulate the sensitivity of capsaicin to the transient receptor potential vanilloid subtype-1 (TRPV1) receptor .
Metabolic Pathways
4-Hydroxypropofol 1-O-b-D-glucuronide is a metabolite following rapid clearance of Propofol, linked with glucuronidation by the uridine diphosphate glucuronosyltransferases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropofol 1-O-b-D-glucuronide involves the hydroxylation of propofol to form 4-hydroxypropofol, followed by glucuronidation. The hydroxylation is typically catalyzed by cytochrome P-450 enzymes, primarily CYP2B6 and to a lesser extent CYP2C9 . The glucuronidation process is catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9) .
Industrial Production Methods: Industrial production of 4-Hydroxypropofol 1-O-b-D-glucuronide involves large-scale enzymatic reactions using recombinant enzymes or liver microsomes. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions: 4-Hydroxypropofol 1-O-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also participate in radical scavenging reactions due to its antioxidant properties .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P-450 enzymes (CYP2B6, CYP2C9).
Glucuronidation: Catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9).
Major Products: The major product of these reactions is 4-Hydroxypropofol 1-O-b-D-glucuronide itself, formed from the glucuronidation of 4-hydroxypropofol .
作用机制
The primary mechanism of action of 4-Hydroxypropofol 1-O-b-D-glucuronide involves its role as a metabolite of propofol. It is formed through the hydroxylation of propofol by cytochrome P-450 enzymes, followed by glucuronidation by UDP-glucuronosyltransferase 1A9 . This compound is then excreted in the urine, contributing to the clearance of propofol from the body .
相似化合物的比较
4-Hydroxypropofol-4-O-b-D-glucuronide: Another glucuronidated metabolite of 4-hydroxypropofol.
Propofol Glucuronide: A direct glucuronidation product of propofol.
Uniqueness: 4-Hydroxypropofol 1-O-b-D-glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. Its radical scavenging activity and potential therapeutic applications further distinguish it from other metabolites .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14+,16-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNDZGMSQTRGL-RUKPJNHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

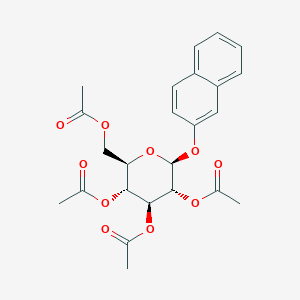
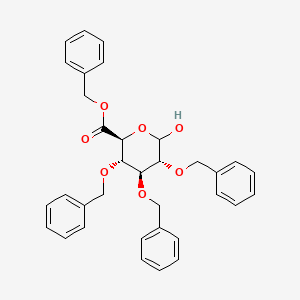
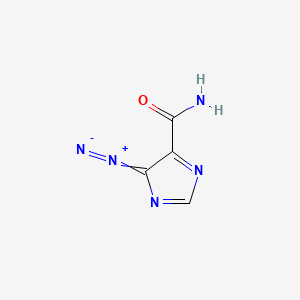
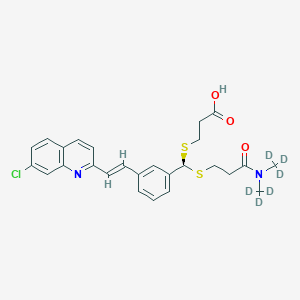
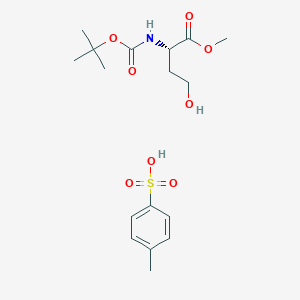

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)
![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
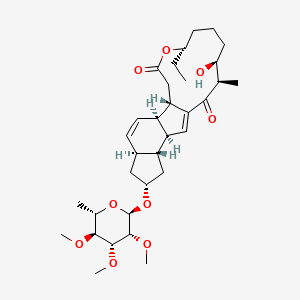
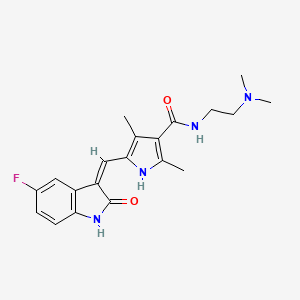

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
